![molecular formula C16H16FNOS B2872202 1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2309258-43-1](/img/structure/B2872202.png)
1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
The compound “1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone” is a complex organic molecule. It contains a benzothiophene moiety, which is a polycyclic aromatic compound with a fused benzene and thiophene ring . It also contains an 8-azabicyclo[3.2.1]octane moiety, which is a type of nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active compounds, including tropane alkaloids . The synthesis could involve enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and a fluorine atom. The 8-azabicyclo[3.2.1]octane moiety would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzothiophene and 8-azabicyclo[3.2.1]octane moieties. These structures could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the bicyclic structure could influence properties such as polarity, solubility, and stability .Future Directions
properties
IUPAC Name |
1-benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-11-8-12-5-6-13(9-11)18(12)16(19)15-7-10-3-1-2-4-14(10)20-15/h1-4,7,11-13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWUOXQYSFQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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